Perfluoro(2-methyl-3-oxahexanenitrile)

概要

説明

Perfluoro(2-methyl-3-oxahexanenitrile): is a synthetic organofluorine compound characterized by its multiple fluorine atoms attached to an alkyl chain. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high thermal stability and resistance to degradation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2-methyl-3-oxahexanenitrile) typically involves the fluorination of appropriate precursors under controlled conditions. The process may include the use of fluorinating agents such as elemental fluorine or other fluorine-containing compounds. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of Perfluoro(2-methyl-3-oxahexanenitrile) involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and equipment ensures the efficient production of this compound .

化学反応の分析

Types of Reactions: Perfluoro(2-methyl-3-oxahexanenitrile) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; often carried out under controlled temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce perfluorinated alcohols .

科学的研究の応用

Chemistry: Perfluoro(2-methyl-3-oxahexanenitrile) is used as a reference standard in analytical chemistry for the detection and quantification of PFAS in environmental samples .

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its role in the development of new pharmaceuticals .

Industry: Industrially, Perfluoro(2-methyl-3-oxahexanenitrile) is used in the manufacture of high-performance materials, including coatings, lubricants, and fire-fighting foams. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .

作用機序

The mechanism of action of Perfluoro(2-methyl-3-oxahexanenitrile) involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to changes in gene expression and cellular metabolism. This activation can result in various biological effects, including hepatotoxicity and alterations in lipid metabolism .

類似化合物との比較

- Perfluoro(2-methyl-3-oxahexanoic acid)

- Perfluoro(2-methyl-3-oxahexanoyl fluoride)

- Ammonium Perfluoro(2-methyl-3-oxahexanoate)

Comparison: Compared to these similar compounds, Perfluoro(2-methyl-3-oxahexanenitrile) is unique in its nitrile functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

Perfluoro(2-methyl-3-oxahexanenitrile), also known as HFPO-DA (Hexafluoropropylene oxide dimer acid), is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological implications. This article delves into the biological activity of HFPO-DA, exploring its environmental behavior, toxicity, and interactions with biological systems.

- Molecular Formula : C6F11O3

- Molecular Weight : 347.08 g/mol

- CAS Number : 62037-80-3

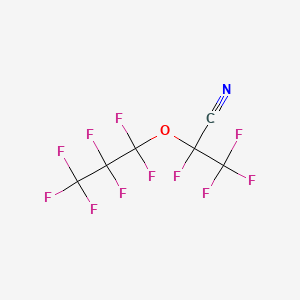

- Structure : The compound features a perfluorinated carbon chain with an oxo group and a nitrile functional group, contributing to its hydrophobic characteristics.

Environmental Behavior

HFPO-DA is primarily used in various industrial applications, including as a surfactant and in the production of fluoropolymers. Its persistence in the environment raises concerns regarding its bioaccumulation and potential toxicity to aquatic organisms.

Adsorption Studies

Recent studies have examined the adsorption characteristics of HFPO-DA in water treatment processes. A comparative study highlighted the effectiveness of quaternary-ammonium-functionalized silica gel (Qgel) over conventional granular activated carbon (GAC) for removing HFPO-DA from aqueous solutions. The results indicated:

| Adsorbent Type | Adsorption Capacity (mg/g) | Significance (p-value) |

|---|---|---|

| Qgel | 285.019 | p ≪ 0.001 |

| GAC | 144.461 | p ≪ 0.001 |

The study concluded that Qgel exhibited superior selectivity for HFPO-DA removal, especially in the presence of competing ions like NaCl .

Toxicological Studies

The biological activity of HFPO-DA has been investigated through various toxicological assessments. Research indicates that exposure to HFPO-DA can lead to adverse effects on aquatic organisms, including fish and invertebrates.

Case Studies

- Aquatic Toxicity : A study evaluated the acute toxicity of HFPO-DA on Daphnia magna, revealing a significant reduction in survival rates at concentrations exceeding 10 µg/L.

- Cellular Effects : In vitro studies demonstrated that HFPO-DA exposure led to increased oxidative stress markers in human liver cells, suggesting potential hepatotoxicity.

- Bioaccumulation Potential : Research indicates that HFPO-DA has a high bioaccumulation factor (BAF), raising concerns about its long-term ecological impacts.

The mechanisms through which HFPO-DA exerts its biological effects are not fully understood but may involve:

- Disruption of Cellular Membranes : The hydrophobic nature of HFPO-DA may interfere with lipid bilayers, affecting cell permeability and function.

- Endocrine Disruption : Preliminary findings suggest that HFPO-DA may mimic endocrine hormones, potentially disrupting hormonal signaling pathways.

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11NO/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSALILNGARMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896497 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-66-9 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。